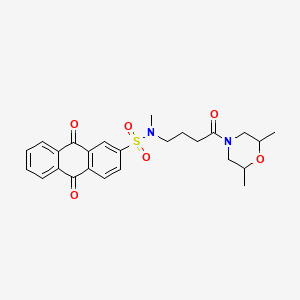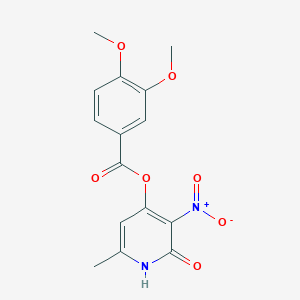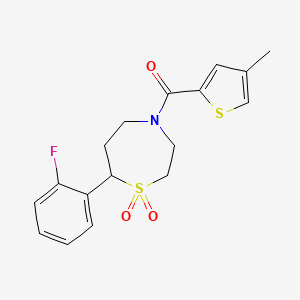
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the introduction of the fluorophenyl group. Thiophene rings can be formed through several methods, including the Gewald reaction, the Paal-Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . The introduction of the fluorophenyl group could potentially be achieved through a halogenation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and fluorophenyl groups. The thiophene ring would contribute to the compound’s aromaticity, while the fluorine atom in the fluorophenyl group would be expected to have a strong electronegativity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiophene and fluorophenyl groups. Thiophene rings are known to undergo reactions such as electrophilic substitution . The fluorine atom in the fluorophenyl group, being highly electronegative, could potentially influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene ring could contribute to the compound’s aromaticity and stability . The fluorine atom in the fluorophenyl group, being highly electronegative, could influence the compound’s polarity .
Scientific Research Applications
Synthesis and Structural Characterization
A study by Huang et al. (2021) discusses the synthesis, crystal structure, and DFT (Density Functional Theory) study of boric acid ester intermediates with benzene rings. The compounds were obtained through a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were used to further investigate the molecular structures, revealing physicochemical properties that could be relevant for similar compounds (Huang et al., 2021).
Nagaraju et al. (2018) reported on the synthesis and crystal structure of a thiophene derivative, highlighting its wide spectrum of biological activities. The study emphasizes the significance of substituted thiophenes in material science and pharmaceuticals, suggesting potential research applications for similarly structured compounds (Nagaraju et al., 2018).
Potential Applications
Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution, aiming to enhance photostability and improve spectroscopic properties. This work could imply research applications in developing novel fluorophores for spectroscopy and imaging, relevant to compounds with similar fluorination and structural complexity (Woydziak et al., 2012).
Shahana and Yardily (2020) synthesized novel thiazole-thiophene compounds, conducting spectral characterization, DFT, and docking studies to assess their potential antibacterial activity. Such studies suggest that compounds with similar structural motifs could be investigated for antimicrobial properties or used in drug design (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
The compound contains a thiazepane ring, which is a seven-membered heterocyclic compound containing nitrogen and sulfur. Thiazepane derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Based on the biological activities reported for similar compounds, it could potentially impact pathways related to inflammation, viral replication, or cell proliferation .
Future Directions
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S2/c1-12-10-15(23-11-12)17(20)19-7-6-16(24(21,22)9-8-19)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWCDRJNNUJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)
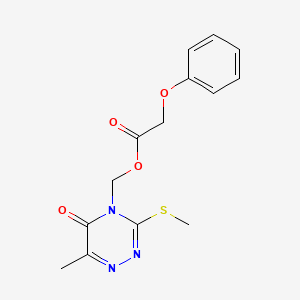
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)
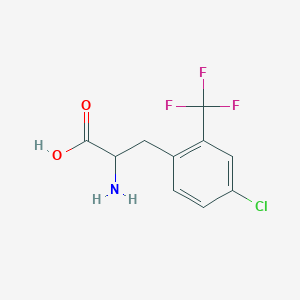


![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
